trans-1-Methyl-2-(4-methylpentyl)cyclopentane
Overview
Description
trans-1-Methyl-2-(4-methylpentyl)cyclopentane: is an organic compound with the molecular formula C₁₂H₂₄ and a molecular weight of 168.3190 g/mol . It is a stereoisomer of cyclopentane, characterized by the presence of a methyl group and a 4-methylpentyl group attached to the cyclopentane ring in a trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-(4-methylpentyl)cyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Methyl-2-(4-methylpentyl)cyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) is a typical method.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, elevated pressure and temperature.
Substitution: Cl₂, Br₂, UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Chemistry: trans-1-Methyl-2-(4-methylpentyl)cyclopentane is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the compound’s potential as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-1-Methyl-2-(4-methylpentyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
- trans-1-Methyl-2-propylcyclopentane
- trans-1-Methyl-2-pentylcyclopentane
- cis-1-Methyl-2-(4-methylpentyl)cyclopentane
Uniqueness: trans-1-Methyl-2-(4-methylpentyl)cyclopentane is unique due to its specific stereochemistry and the presence of both a methyl group and a 4-methylpentyl group. This configuration imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSZNJUSYMHHA-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025810 | |
Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66553-50-2 | |
Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66553-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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